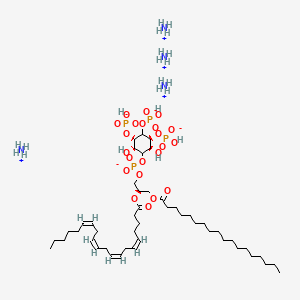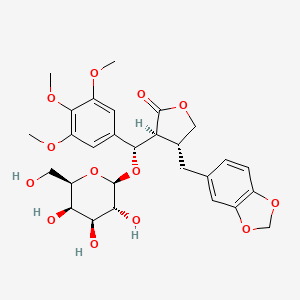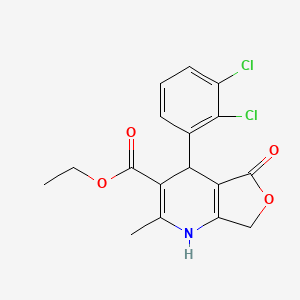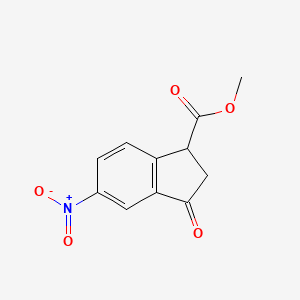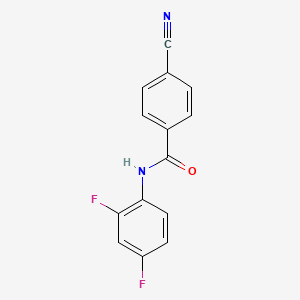
5-Norbornene-2-carboxylic tetrahydrofurfuryl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Norbornene-2-carboxylic tetrahydrofurfuryl ester is a chemical compound derived from 5-norbornene-2-carboxylic acid and tetrahydrofurfuryl alcohol. This ester is notable for its unique bicyclic structure, which imparts distinct chemical properties and reactivity. It is used in various applications, including organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-norbornene-2-carboxylic tetrahydrofurfuryl ester typically involves the esterification of 5-norbornene-2-carboxylic acid with tetrahydrofurfuryl alcohol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the esterification process is scaled up using continuous flow reactors to enhance efficiency and yield. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for better control over reaction conditions and minimizing side reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Norbornene-2-carboxylic tetrahydrofurfuryl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester can yield alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
5-Norbornene-2-carboxylic tetrahydrofurfuryl ester finds applications in several scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and polymers.
Biology: Employed in the synthesis of bioactive compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its unique reactivity and stability.
Mécanisme D'action
The mechanism of action of 5-norbornene-2-carboxylic tetrahydrofurfuryl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The bicyclic structure of the compound also allows it to engage in cycloaddition reactions, forming new cyclic compounds that can modulate biological pathways.
Comparaison Avec Des Composés Similaires
5-Norbornene-2-carboxylic acid: The parent compound, which can be esterified to form various esters.
5-Norbornene-2-methanol: A related compound with a hydroxyl group instead of an ester group.
5-Norbornene-2-acetic acid: Another derivative with an acetic acid functional group.
Uniqueness: 5-Norbornene-2-carboxylic tetrahydrofurfuryl ester is unique due to its combination of the norbornene structure and the tetrahydrofurfuryl ester group. This combination imparts distinct reactivity and stability, making it valuable in various applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C13H18O3 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
oxolan-2-ylmethyl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C13H18O3/c14-13(16-8-11-2-1-5-15-11)12-7-9-3-4-10(12)6-9/h3-4,9-12H,1-2,5-8H2/t9-,10+,11?,12?/m0/s1 |
Clé InChI |
UBCPWLMQVDVFGE-DMOGRIERSA-N |
SMILES isomérique |
C1CC(OC1)COC(=O)C2C[C@@H]3C[C@H]2C=C3 |
SMILES canonique |
C1CC(OC1)COC(=O)C2CC3CC2C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


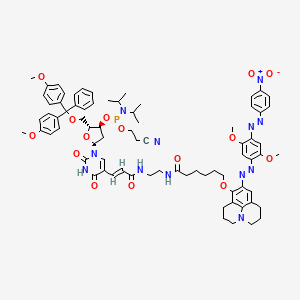


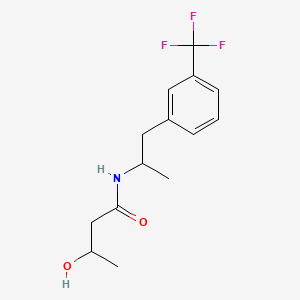
![sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13407249.png)
![{4-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B13407250.png)
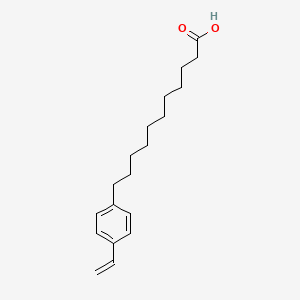
![1-[4-(2-Amino-5-chloro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13407272.png)

